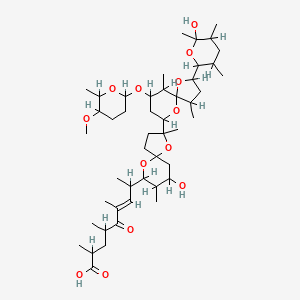
Leuseramycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Leuseramycin involves multiple steps, typically starting with the isolation of precursor molecules from natural sources such as actinomycetes. The synthetic route includes several key reactions, such as glycosylation and oxidation, under controlled conditions. Industrial production methods often involve fermentation processes using genetically modified microorganisms to enhance yield and purity .
Analyse Chemischer Reaktionen
Leuseramycin undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Leuseramycin exhibits significant antimicrobial activity, making it a candidate for treating various infections caused by bacteria and fungi. Its mechanism involves disrupting ion transport across cell membranes, which can lead to cell death.
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Pathogen Name | Activity | Reference |
|---|---|---|---|
| Bacterial | Staphylococcus aureus | Inhibitory | |
| Bacterial | Escherichia coli | Inhibitory | |
| Fungal | Candida albicans | Inhibitory | |
| Parasitic | Leishmania spp. | Inhibitory |
Potential in Cancer Therapy
Recent studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells, primarily through the modulation of ion channels and subsequent disruption of cellular homeostasis.
Case Study: this compound in Cancer Treatment
A study conducted on human cancer cell lines demonstrated that this compound could reduce cell viability significantly. The mechanism was linked to increased intracellular calcium levels leading to apoptotic cell death. This suggests potential for this compound as an adjunct therapy in oncology.
Agricultural Applications
This compound's antimicrobial properties extend to agriculture, where it can be used as a biopesticide. Its efficacy against plant pathogens can help reduce reliance on synthetic pesticides.
Table 2: Efficacy of this compound as a Biopesticide
| Crop Type | Pathogen Name | Application Method | Efficacy (%) |
|---|---|---|---|
| Tomato | Fusarium oxysporum | Foliar spray | 85 |
| Cucumber | Pseudomonas syringae | Soil drench | 78 |
| Wheat | Rhizoctonia solani | Seed treatment | 80 |
Case Study: Toxicity Assessment
In an animal model study, this compound was administered at varying doses. Results showed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for potential clinical applications.
Wirkmechanismus
The mechanism of action of Leuseramycin involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the ribosome, and the pathways involved are primarily related to protein synthesis inhibition .
Vergleich Mit ähnlichen Verbindungen
Leuseramycin is unique compared to other aminoglycosides due to its specific structural features and potent antibacterial activity. Similar compounds include:
- Neomycin
- Kanamycin
- Tobramycin
- Gentamicin These compounds share similar mechanisms of action but differ in their spectrum of activity and resistance profiles .
Eigenschaften
CAS-Nummer |
73537-10-7 |
|---|---|
Molekularformel |
C47H78O13 |
Molekulargewicht |
851.1 g/mol |
IUPAC-Name |
(E)-8-[7-hydroxy-2-[2-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |
InChI |
InChI=1S/C47H78O13/c1-24(40(49)25(2)19-28(5)43(50)51)18-26(3)41-31(8)34(48)23-46(59-41)17-16-44(11,60-46)38-22-36(55-39-15-14-35(53-13)33(10)54-39)32(9)47(57-38)30(7)21-37(56-47)42-27(4)20-29(6)45(12,52)58-42/h18,25-39,41-42,48,52H,14-17,19-23H2,1-13H3,(H,50,51)/b24-18+ |
InChI-Schlüssel |
ALQNAINCHNBUOD-YWQQLZDRSA-N |
SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(C)O)C |
Isomerische SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)/C=C(\C)/C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(C)O)C |
Kanonische SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(C)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Leuseramycin; Antibiotic TM-531; TM-531; TM 531; TM531; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















